molecular formula C7H13N3S B13893080 5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine

5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine

Cat. No.: B13893080
M. Wt: 171.27 g/mol
InChI Key: PATUTRKEMOEBPJ-UHFFFAOYSA-N
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Description

5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring with a dimethylaminoethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine typically involves the condensation of appropriate thiazole precursors with dimethylaminoethylidene derivatives. One common method includes the reaction of 2-aminothiazole with dimethylaminoacetaldehyde under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for cost-efficiency and scalability, including the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted thiazole derivatives.

Scientific Research Applications

5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial or viral replication, leading to antimicrobial or antiviral effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine can be compared with other similar compounds, such as:

    2-aminothiazole: A precursor in the synthesis of the compound, with similar structural features but lacking the dimethylaminoethylidene substituent.

    4H-1,3-thiazol-2-amine: Another related compound with a thiazole ring but different substituents.

    Dimethylaminoethylidene derivatives: Compounds with the dimethylaminoethylidene group but different core structures.

The uniqueness of this compound lies in its specific combination of the thiazole ring and the dimethylaminoethylidene substituent, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine

InChI

InChI=1S/C7H13N3S/c1-10(2)4-3-6-5-9-7(8)11-6/h3H,4-5H2,1-2H3,(H2,8,9)

InChI Key

PATUTRKEMOEBPJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=C1CN=C(S1)N

Origin of Product

United States

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